3-amino-N-(2-pyridinyl)propanamide CAS number and molecular weight
3-amino-N-(2-pyridinyl)propanamide CAS number and molecular weight
[1][2]
Executive Summary & Core Identity
3-amino-N-(2-pyridinyl)propanamide is a critical bidentate building block used primarily in medicinal chemistry for the synthesis of peptidomimetics and kinase inhibitors. Structurally, it consists of a
Physicochemical Data Matrix[3]
| Property | Value | Notes |
| CAS Number (Free Base) | 774487-65-9 | Primary identifier for the neutral molecule. |
| CAS Number (2HCl Salt) | 1170085-23-0 | Common commercial form for improved stability. |
| Molecular Formula | ||
| Molecular Weight | 165.19 g/mol | Free base. |
| Molecular Weight (2HCl) | 238.11 g/mol | Dihydrochloride salt. |
| IUPAC Name | 3-amino-N-(pyridin-2-yl)propanamide | Also known as |
| Solubility | DMSO, Methanol, Water (Salt) | Free base has limited water solubility. |
| pKa (Predicted) | ~9.1 (Amine), ~3.5 (Pyridine) | Basic primary amine dominates ionization. |
Synthetic Architecture
The synthesis of 3-amino-N-(2-pyridinyl)propanamide requires overcoming the low nucleophilicity of the exocyclic amine on the 2-aminopyridine ring. Standard amide couplings often fail or proceed in low yield without specific activation strategies.
Optimized Synthetic Pathway
The most robust protocol involves a Boc-protection strategy followed by high-energy activation coupling.
-
Precursor Protection:
-Alanine is N-protected (Boc) to prevent self-polymerization. -
Activation & Coupling: The steric and electronic deactivation of 2-aminopyridine requires activation of the carboxylic acid using reagents like Phosphorus Oxychloride (
) or HATU . -
Deprotection: Acidolytic cleavage of the Boc group yields the target salt.
Figure 1: Step-wise synthesis workflow from Beta-Alanine to the target amide.[1]
Critical Process Parameters (CPP)
-
Nucleophile Reactivity: The pyridine ring withdraws electron density from the exocyclic nitrogen, making it a poor nucleophile. Recommendation: Use
in pyridine at to form the acid chloride in situ, or use HATU with DIEA in DMF. -
Purification: The intermediate often requires column chromatography (Hexane/EtOAc). The final amine salt is typically purified by precipitation from ether or lyophilization.
Structural Characterization & Analysis
Verification of the correct isomer is paramount, as the alkylation of the pyridine ring nitrogen (forming a pyridinium species) is a common side reaction.
Expected NMR Signature ( , HCl Salt)
-
Amide Proton: Singlet at
10.5–11.0 ppm (Deshielded by pyridine ring). -
Pyridine Ring:
- (doublet, ~8.3 ppm).[2]
- (multiplets, 7.0–7.8 ppm).
-
Aliphatic Chain:
- (triplet, ~2.8 ppm, adjacent to Carbonyl).
- (triplet/multiplet, ~3.1 ppm, adjacent to Ammonium).
-
Ammonium: Broad singlet at
8.0–8.5 ppm ( ).
Mass Spectrometry (ESI+)
-
[M+H]+: m/z 166.1.
-
Fragmentation: Loss of
(17 Da) or cleavage of the amide bond (yielding 2-aminopyridine fragment m/z 95).
Applications in Drug Discovery
This scaffold serves as a "linker-binder" moiety. It provides a flexible ethyl linker connecting a basic amine (for ionic interactions) to a pyridine ring (for
Functional Roles
-
S1 Pocket Binding: In serine protease inhibitors (e.g., Thrombin, Factor Xa), the pyridine ring can occupy the S1 specificity pocket, while the amine interacts with Asp189.
-
Kinase Hinge Binding: The amide-pyridine motif can function as a hinge binder, accepting a hydrogen bond from the backbone NH and donating to the carbonyl.
Figure 2: Pharmacological utility and binding mechanisms of the scaffold.
Safety & Handling Protocols
Signal Word: WARNING
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Storage: Hygroscopic (especially the HCl salt). Store at
under inert atmosphere (Nitrogen/Argon). -
Stability: The free base is prone to cyclization or oxidation over time; the dihydrochloride salt is significantly more stable.
References
-
Sigma-Aldrich. 3-amino-N-(pyridin-2-yl)propanamide dihydrochloride Product Page. Retrieved from [3]
-
PubChem. Compound Summary: 3-amino-N-(pyridin-2-yl)propanamide.[4] National Library of Medicine. Retrieved from
-
AChemBlock. Product Analysis: 3-amino-N-(pyridin-2-yl)propanamide (CAS 774487-65-9). Retrieved from [5]
Sources
- 1. CN103183635B - New process for synthetizing 3-(pyridin-2-ylamino) ethyl propionate - Google Patents [patents.google.com]
- 2. CN104974086A - Synthetic method of 3-(pyridine-2-yl-amino) ethyl propionate - Google Patents [patents.google.com]
- 3. 3-amino-N-(pyridin-2-yl)propanamide dihydrochloride | 1170085-23-0 [sigmaaldrich.com]
- 4. PubChemLite - 3-amino-n-(pyridin-2-yl)propanamide dihydrochloride (C8H11N3O) [pubchemlite.lcsb.uni.lu]
- 5. 3-amino-N-(pyridin-2-ylmethyl)propanamide 97% | CAS: 938515-13-0 | AChemBlock [achemblock.com]
